molecular formula C22H17N3O2S3 B2451977 2-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(5-benzyl-thiazol-2-yl)-acetamide CAS No. 1164489-97-7

2-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(5-benzyl-thiazol-2-yl)-acetamide

Cat. No. B2451977
CAS RN: 1164489-97-7
M. Wt: 451.58
InChI Key: ICWZSNGNTRUBMC-PDGQHHTCSA-N
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Description

2-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(5-benzyl-thiazol-2-yl)-acetamide is a useful research compound. Its molecular formula is C22H17N3O2S3 and its molecular weight is 451.58. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(5-benzyl-thiazol-2-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(5-benzyl-thiazol-2-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

2-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(5-benzyl-thiazol-2-yl)-acetamide and its derivatives are subjects of research primarily in the synthesis of novel chemical compounds. For example, researchers have explored the synthesis of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl) derivatives through cyclocondensation processes, highlighting the compound's relevance in organic chemistry synthesis techniques (Saxena et al., 2011).

Antioxidant and Anti-inflammatory Applications

The compound has been studied for its potential antioxidant and anti-inflammatory applications. A study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed that these derivatives exhibited good antioxidant activity in various assays, and some compounds demonstrated excellent anti-inflammatory activity (Koppireddi et al., 2013).

Antimicrobial Activity

Several studies have been conducted to explore the antimicrobial properties of derivatives of this compound. For instance, N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species, demonstrating potent effects (Incerti et al., 2017).

Antitumor Activity

Research has also been conducted on the antitumor properties of derivatives of this compound. For example, a series of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities, with some compounds showing potent antiproliferative activity against various cancer cell lines (Wu et al., 2017).

Enzyme Inhibition

The compound's derivatives have been evaluated for their potential as enzyme inhibitors. One study on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed significant inhibition of α-glucosidase, indicating potential applications in this area (Koppireddi et al., 2014).

properties

IUPAC Name

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-benzyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S3/c26-19(24-21-23-13-17(29-21)11-15-7-3-1-4-8-15)14-25-20(27)18(30-22(25)28)12-16-9-5-2-6-10-16/h1-10,12-13H,11,14H2,(H,23,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZSNGNTRUBMC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(5-benzyl-thiazol-2-yl)-acetamide

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